trans-Permethrin

Description

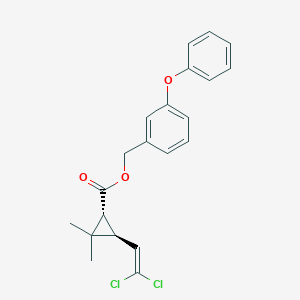

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-MJGOQNOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037611, DTXSID8058116 | |

| Record name | trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51877-74-8, 61949-77-7 | |

| Record name | (+)-trans-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51877-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biopermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051877748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Biopermethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O0SBK88B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANSPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP2PAM1G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Stereoselective Architectures for trans-Permethrin

Executive Summary

Permethrin (3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate) is a Type I pyrethroid widely utilized in agriculture and pharmaceutical applications (e.g., scabies and lice treatment). While commercial formulations are often isomeric mixtures, the (1R,3S)-trans isomer is increasingly prioritized for pharmaceutical applications due to its favorable mammalian toxicity profile and rapid metabolic clearance compared to the cis isomers.

This guide details the stereoselective synthesis of trans-permethrin, moving beyond standard racemates to high-precision asymmetric methodologies. We focus on two critical pathways: Cu(I)-catalyzed asymmetric cyclopropanation for de novo chiral construction and enzymatic kinetic resolution for optical purification.

The Stereochemical Imperative

The biological activity of permethrin is strictly governed by the configuration of the cyclopropane ring.

| Isomer Configuration | Insecticidal Potency | Mammalian Toxicity | Metabolic Stability |

| (1R, cis) | High | High | High (Slow hydrolysis) |

| (1R, trans) | Moderate-High | Low | Low (Rapid hydrolysis) |

| (1S, cis/trans) | Low | Low | Moderate |

Scientific Rationale: The trans isomers are hydrolyzed by mammalian esterases significantly faster than cis isomers, reducing the risk of hepatotoxicity. Consequently, stereoselective protocols favoring the trans-configuration are essential for pharmaceutical-grade production.

Retrosynthetic Analysis

The synthesis of this compound is chemically defined by the formation of the acid moiety, (1R,3S)-DVCA (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid). The final assembly involves a standard esterification with 3-phenoxybenzyl alcohol.

Workflow Visualization

The following diagram outlines the disconnection strategy and the two parallel workflows (Chemical vs. Enzymatic) covered in this guide.

Figure 1: Retrosynthetic disconnection showing the convergence of the alcohol and acid fragments, utilizing either asymmetric catalysis or enzymatic resolution.

Protocol A: Asymmetric Cyclopropanation (Chemical Route)

This protocol utilizes a Chiral Copper(I)-Bis(oxazoline) complex. While the industrial "Aratani" catalyst (salicylaldimine-based) is traditional, Cu(I)-Box complexes offer superior modularity for trans-selectivity in laboratory settings.

Mechanism of Action

The reaction proceeds via a metal-carbenoid intermediate. The bulky bis(oxazoline) ligand creates a chiral pocket that sterically hinders the cis approach path, thermodynamically and kinetically favoring the trans product.

Experimental Protocol

Reagents:

-

Substrate: 1,1-dichloro-4-methyl-1,3-pentadiene (0.1 mol)

-

Carbene Source: Ethyl diazoacetate (EDA) (0.12 mol)

-

Catalyst: Cu(OTf)₂ (1 mol%) + (S,S)-tBu-Box Ligand (1.1 mol%)

-

Reductant: Phenylhydrazine (trace, to generate Cu(I) in situ)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk flask under N₂, dissolve Cu(OTf)₂ (36 mg) and the (S,S)-tBu-Box ligand (35 mg) in dry DCM (10 mL). Stir for 1 hour to form the blue-green complex. Add 2 drops of phenylhydrazine to reduce Cu(II) to the active Cu(I) species (solution turns yellow/colorless).

-

Substrate Addition: Add the diene (1,1-dichloro-4-methyl-1,3-pentadiene) (15.1 g) to the catalyst solution.

-

Controlled Diazo Addition:

-

Critical Safety Note: Ethyl diazoacetate is explosive.[1][2][3] Do not concentrate.

-

Dilute EDA in DCM (1:4 ratio).

-

Using a syringe pump, add the EDA solution to the reaction mixture very slowly (over 8–10 hours) at 0°C.

-

Reasoning: Slow addition maintains a low concentration of the diazo species, preventing homocoupling (formation of fumarates/maleates) and favoring the reaction with the diene.

-

-

Workup: Once N₂ evolution ceases, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil contains a mixture of cis and trans esters. Purify via flash column chromatography (Hexane/EtOAc 95:5) to isolate the trans-enriched ethyl ester.

Catalytic Cycle Visualization

Figure 2: The catalytic cycle demonstrating the formation of the electrophilic metal-carbenoid and subsequent stereoselective ring closure.

Protocol B: Enzymatic Kinetic Resolution (Biocatalytic Route)

If the chemical synthesis yields a low diastereomeric excess (de), enzymatic resolution is the most robust method to obtain >99% ee trans-DVCA.

Concept: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) displays stereospecificity, hydrolyzing the trans-ester to the acid significantly faster than the cis-ester (or vice versa, depending on the enzyme variant).

Protocol:

-

Emulsification: Suspend the racemic ethyl ester of DVCA (10 g) in phosphate buffer (pH 7.5, 0.1 M) containing 10% acetone as a co-solvent to improve solubility.

-

Enzyme Addition: Add crude PLE (500 mg) or immobilized CAL-B beads.

-

Incubation: Stir vigorously at 30°C. Monitor the pH; the reaction produces acid, lowering pH.

-

pH Stat: Maintain pH 7.5 by automatic addition of 1.0 M NaOH. The volume of NaOH added correlates to the conversion.

-

Termination: Stop the reaction at 45-50% conversion (theoretical maximum for resolution).

-

Separation:

-

Extract the unreacted ester (enriched in cis or unwanted enantiomer) with hexane at pH 7.5.

-

Acidify the aqueous phase to pH 2.0 with HCl.

-

Extract the resolved (1R,3S)-DVCA (acid) with ethyl acetate.

-

Final Coupling & Crystallization

The final step links the chiral acid to the alcohol.

-

Acid Chloride Formation: Reflux (1R,3S)-DVCA with thionyl chloride (SOCl₂) and a catalytic amount of DMF for 2 hours. Remove excess SOCl₂ under vacuum.

-

Esterification: Dissolve the resulting acid chloride in dry toluene. Add 3-phenoxybenzyl alcohol (1.05 equiv) and pyridine (1.1 equiv) at 0°C. Stir at room temperature for 4 hours.

-

Quench: Wash with dilute HCl, then NaHCO₃, then brine.

-

Cold Crystallization (Polishing): Dissolve the crude permethrin in hexane (1:3 w/v). Cool slowly to -10°C. Seed with pure this compound crystals if available. This step further upgrades the trans:cis ratio to >98:2.

References

-

Aratani, T. (1985). Catalytic asymmetric synthesis of cyclopropane derivatives with chiral copper carbenoids. Pure and Applied Chemistry. Link

-

Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society. Link

-

Krief, A., et al. (2021). Pyrethroid insecticides.[4][5][6][][8][9] Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. Link

-

BenchChem. (2025).[4] Experimental protocol for the synthesis of cypermethrin from 3-Phenoxybenzaldehyde. BenchChem Protocols. Link

-

PubChem. (2025). Permethrin Compound Summary. National Library of Medicine. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing two Asymmetric Centers on a Cyclopropane Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

Enzymatic Metabolism of trans-Permethrin in Insects: A Technical Guide

Executive Summary

This technical guide delineates the metabolic fate of trans-permethrin in insects, focusing on the enzymatic dichotomy between hydrolysis and oxidation. Unlike its cis-isomer, which is primarily cleared via oxidative pathways, this compound is rapidly detoxified through ester cleavage mediated by carboxylesterases (COEs). This stereoselective advantage renders the trans-isomer generally less toxic to insects but also highlights specific metabolic resistance mechanisms where esterase upregulation plays a critical role. This guide provides actionable protocols for isolating these pathways in vitro, intended for application scientists and toxicologists.

Molecular Pharmacology & Stereoselectivity

Permethrin (3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate) exists as a mixture of cis and trans isomers. The spatial arrangement of the cyclopropane ring dictates enzymatic access.

-

The trans-Advantage: The ester bond in this compound is sterically exposed, making it a high-affinity substrate for carboxylesterases.

-

The cis-Constraint: The cis-configuration sterically hinders nucleophilic attack at the carbonyl carbon, forcing the insect to rely on the slower, energy-expensive Cytochrome P450 monooxygenase (P450) system for clearance.

Key Metabolic Metrics (Insect Microsomes)

| Parameter | This compound | cis-Permethrin | Causality |

| Primary Enzyme | Carboxylesterases (COEs) | Cytochrome P450s (CYPs) | Steric hindrance of ester bond in cis. |

| Clearance Rate | High ( | Low to Moderate | Hydrolysis is thermodynamically favored over oxidation. |

| Primary Metabolites | PBAlc + TCCA | 4'-OH-cis-permethrin | Ester cleavage vs. aromatic hydroxylation. |

| Resistance Marker | Esterase Sequestration/Hydrolysis | P450 Overexpression | Gene amplification of CCE vs CYP families. |

Enzymatic Pathways: The Core Mechanism

The metabolism of this compound is a bifurcated process. While hydrolysis is dominant, P450s play a dual role: they can hydroxylate the parent compound (minor pathway for trans) or metabolize the toxic alcohol released by hydrolysis.

Pathway Visualization

The following diagram maps the metabolic cascade, distinguishing between the dominant hydrolytic path and the oxidative routes.

Caption: Metabolic fate of this compound.[1][2] Thick blue lines indicate the dominant hydrolytic pathway mediated by esterases. Dashed lines indicate secondary oxidative pathways.

The Enzymes[2][3][4][5][6][7][8][9][10]

-

Carboxylesterases (COEs): Specifically the Clade A esterases. In resistant strains of Culex and Aedes, gene amplification of specific esterases (e.g., Est

2, Est -

Cytochrome P450s (CYPs):

-

CYP6 & CYP9 Families: These are the primary metabolizers in Diptera and Lepidoptera.

-

Example: In Anopheles gambiae, CYP6M2 and CYP6P3 are capable of metabolizing permethrin. In Aedes aegypti, CYP9M6 and CYP9M10 are key players.

-

Role: They hydroxylate the 4'-position of the phenoxy ring or the methyl groups on the cyclopropane ring.

-

Experimental Protocol: Validating Metabolic Flux

To scientifically validate whether this compound is being metabolized by P450s or Esterases in your specific insect strain, you must use a Partitioning Assay . This protocol uses specific inhibitors to shut down one pathway, allowing you to measure the kinetic contribution of the other.

Microsomal Preparation Workflow

Objective: Isolate the Endoplasmic Reticulum (ER) where P450s and microsome-associated esterases reside.

-

Tissue Source: Use midguts or whole abdomens of 3-5 day old adult females (peak metabolic activity).

-

Homogenization:

-

Buffer: 0.1M Potassium Phosphate (pH 7.4), 1mM EDTA (chelates metals that promote lipid peroxidation), 1mM DTT (protects enzyme thiols), 1mM PMSF (protease inhibitor - Note: Add PMSF only if not studying esterases, or wash thoroughly, as PMSF inhibits esterases).

-

Correction: If studying esterases, omit PMSF during homogenization.

-

-

Differential Centrifugation:

-

Spin 1: 10,000 x g for 15 min at 4°C (Remove mitochondria/debris).

-

Spin 2: 100,000 x g for 60 min at 4°C (Pellet microsomes).

-

-

Resuspension: Resuspend pellet in storage buffer (with 20% glycerol) for stability at -80°C.

The Partitioning Incubation Protocol

This protocol distinguishes oxidative vs. hydrolytic clearance.

Reagents:

-

Substrate: this compound (10-50 µM final).

-

Cofactor: NADPH (1 mM) – Required for P450s, not Esterases.

-

Inhibitors:

-

PBO (Piperonyl Butoxide): Specific P450 inhibitor (100 µM).

-

DEF (S,S,S-tributyl phosphorotrithioate) or BNPP: Specific Esterase inhibitors (10-100 µM).

-

Reaction Matrix:

| Reaction ID | Microsomes | NADPH | Inhibitor | Pathway Measured |

| A (Total) | Yes | Yes | None | Total Metabolism (P450 + Esterase) |

| B (Hydrolysis) | Yes | No | None | Esterase Activity Only (P450 inactive without NADPH) |

| C (Oxidation) | Yes | Yes | DEF/BNPP | P450 Activity Only (Esterase blocked) |

| D (Control) | Boiled | Yes | None | Non-enzymatic degradation |

Step-by-Step:

-

Pre-incubation: Incubate microsomes (0.1-0.5 mg protein) with Inhibitors (for Rxn C) or Buffer (Rxn A, B) for 10 min at 25-30°C.

-

Activation: Add NADPH to Rxn A, C, D. Add Buffer to Rxn B.

-

Incubation: Shake at 30°C for 10-30 mins (Linear range).

-

Stop: Add equal volume of ice-cold Acetonitrile (precipitates protein).

-

Clarify: Centrifuge 15,000 x g for 5 min. Inject supernatant into HPLC/MS.

Analytical Validation (HPLC/MS)

Self-Validating Check: You must detect specific metabolites to confirm the pathway.

-

Hydrolysis Confirmation: Appearance of PBAlc (3-phenoxybenzyl alcohol) and TCCA .

-

Oxidation Confirmation: Appearance of 4'-OH-trans-permethrin .

HPLC Conditions (Reference Standard)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Gradient of Acetonitrile (ACN) and Water (acidified with 0.1% Formic Acid).

-

0-2 min: 60% ACN

-

2-15 min: 60% -> 100% ACN

-

-

Detection: UV at 230 nm (ester bond) and 280 nm (phenoxy ring).

-

MS/MS Transitions (MRM):

-

This compound: 391 -> 183 (Quantifier).

-

PBAlc: 200 -> 93.

-

Experimental Workflow Diagram

Caption: Workflow for partitioning enzymatic activity. Yellow nodes represent the critical branching point for pathway identification.

References

-

Feyereisen, R. (2012). Insect CYP Genes and P450 Enzymes. Insect Biochemistry and Molecular Biology. Link

-

Kasai, S., et al. (2014). Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti. Viruses.[6] Link

-

Wheelock, C. E., et al. (2005). High-Throughput Screening of Esterase Activity in Insects. Analytical Biochemistry. Link

-

David, J. P., et al. (2013). The Role of P450s in Insecticide Resistance. Philosophical Transactions of the Royal Society B. Link

-

Somwang, P., et al. (2011).[7] Enzymatic metabolism of pyrethroids by Aedes aegypti microsomes. Parasitology Research. Link

Sources

- 1. In vitro metabolism of this compound and its major metabolites, PBalc and PBacid, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. igbb.msstate.edu [igbb.msstate.edu]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Inhibition of this compound hydrolysis in human liver fractions by chloropyrifos oxon and carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Central Role of Multiple P450 Genes and Their Co-factor CPR in the Development of Permethrin Resistance in the Mosquito Culex quinquefasciatus [frontiersin.org]

The Unraveling of a Xenobiotic: A Technical Guide to the Toxicokinetics and Metabolism of Trans-Permethrin in Mammals

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the toxicokinetic and metabolic journey of trans-permethrin, a widely used synthetic pyrethroid insecticide, within the mammalian system. By delving into the core principles of its absorption, distribution, metabolism, and excretion (ADME), this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to inform safety assessments, design robust experimental protocols, and ultimately, contribute to a deeper understanding of xenobiotic fate in the body.

Section 1: The Journey of this compound: Absorption, Distribution, and Excretion

The biological impact of any xenobiotic is fundamentally dictated by its ability to reach and interact with target sites. For this compound, this journey begins with its absorption into the systemic circulation, followed by distribution to various tissues, and culminates in its eventual elimination from the body.

Absorption: Entering the System

This compound can enter the mammalian body through several routes, with oral and dermal exposure being the most relevant in real-world scenarios.

-

Oral Absorption: Following ingestion, this compound is readily absorbed from the gastrointestinal tract. Studies in rats have shown that after a single oral dose, the maximum plasma concentration (Tmax) is reached at approximately 3.52 hours, with an oral bioavailability of about 60.69%[1]. This indicates a significant portion of the ingested dose reaches the systemic circulation.

-

Dermal Absorption: The skin also serves as a portal of entry, although the extent of absorption is generally lower than the oral route. The lipophilic nature of this compound facilitates its penetration through the stratum corneum.

Distribution: Where Does It Go?

Once absorbed, this compound, being a lipophilic compound, exhibits a wide distribution throughout the body. Its affinity for fatty tissues plays a crucial role in its disposition.

Key distribution sites include:

-

Adipose Tissue: Fat serves as a primary reservoir for this compound, where it can accumulate due to its high lipid solubility.

-

Nervous System: The brain and other nervous tissues are also significant sites of distribution. The elimination half-life of permethrin has been observed to be longer in the hippocampus, medulla oblongata, and frontal cortex compared to plasma, suggesting a degree of retention in these tissues[1].

-

Liver and Blood: The liver, as the primary site of metabolism, and the blood, as the transport medium, are central to the toxicokinetic profile of this compound.

Table 1: Tissue Distribution of this compound in Rats Following Oral Administration

| Tissue | Limit of Quantitation (LOQ) |

| Blood | 59 pg/mL[2] |

| Brain | 1037 pg/g[2] |

| Liver | 1262 pg/g[2] |

| Fat | 351 pg/g[2] |

Excretion: The Exit Strategy

The elimination of this compound and its metabolites occurs primarily through urine and feces. The route and rate of excretion are heavily influenced by the metabolic transformations the parent compound undergoes. A significant urinary metabolite is trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (trans-DCCA), with studies indicating a threefold greater urinary excretion of trans-DCCA compared to its cis-isomer counterpart[2].

Section 2: The Metabolic Machinery: Biotransformation of this compound

The mammalian body possesses a sophisticated enzymatic defense system to detoxify and eliminate foreign compounds like this compound. The metabolism of this pyrethroid is a multi-step process involving hydrolysis, oxidation, and conjugation reactions, primarily occurring in the liver.

Phase I Metabolism: The Initial Breakdown

The initial phase of this compound metabolism is dominated by two key enzymatic processes: ester hydrolysis and oxidation.

-

Ester Hydrolysis: The ester linkage in the this compound molecule is a primary target for carboxylesterases (CES), enzymes abundant in the liver. This cleavage results in the formation of two primary metabolites:

-

3-phenoxybenzyl alcohol (PBalc)

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA)

-

-

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of both the parent compound and its primary metabolites. Key oxidative reactions include hydroxylation of the aromatic rings and the gem-dimethyl group. Specific CYP isoforms identified in the metabolism of permethrin and its metabolites include CYP2E1, CYP2B6, and CYP2C19.

Phase II Metabolism: Preparing for Elimination

The metabolites generated in Phase I, particularly PBalc and the hydroxylated derivatives, undergo conjugation reactions in Phase II to increase their water solubility and facilitate their excretion.

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for conjugating glucuronic acid to hydroxylated metabolites. UGT1A9 has been identified as a key enzyme in the glucuronidation of 3-phenoxybenzoic acid (PBacid), a further oxidation product of PBalc.

-

Sulfation: Sulfotransferases (SULTs) can also contribute to the conjugation of hydroxylated metabolites.

Caption: Metabolic pathway of this compound in mammals.

Section 3: In the Lab: Methodologies for Studying this compound Toxicokinetics

A thorough understanding of the ADME properties of this compound relies on robust and well-validated experimental methodologies. This section provides an overview of key in vivo and in vitro protocols, as well as analytical techniques for quantification.

In Vivo Toxicokinetic Studies in Rodent Models

Objective: To determine the absorption, distribution, and excretion of this compound in a whole-animal system.

Experimental Protocol: Oral Gavage Study in Rats

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week prior to the study, with free access to food and water.

-

Dose Preparation: this compound is dissolved in a suitable vehicle, such as corn oil, to the desired concentration.

-

Fasting: Animals are fasted overnight (approximately 12-16 hours) before dosing to ensure gastric emptying.

-

Administration: A single dose of the this compound solution is administered via oral gavage using a stainless-steel gavage needle. The volume administered is based on the animal's body weight.

-

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at specified intervals.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, brain, fat, muscle) are collected, weighed, and stored at -80°C until analysis.

-

-

Sample Processing and Analysis: Biological samples are processed and analyzed using validated analytical methods, such as LC-MS/MS, to quantify the concentrations of this compound and its metabolites.

Caption: Workflow for an in vivo oral gavage toxicokinetic study.

In Vitro Metabolism Studies Using Liver Microsomes

Objective: To investigate the metabolic pathways of this compound and identify the enzymes involved in a controlled, cell-free system.

Experimental Protocol: Microsomal Incubation Assay

-

Reagent Preparation:

-

Liver Microsomes: Rat or human liver microsomes are thawed on ice.

-

NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared to ensure a continuous supply of the necessary cofactor.

-

This compound Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol).

-

-

Incubation:

-

In a microcentrifuge tube, add phosphate buffer (pH 7.4), liver microsomes, and the this compound stock solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

-

Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Analytical Quantification: The Power of Mass Spectrometry

Accurate and sensitive quantification of this compound and its metabolites in complex biological matrices is paramount for reliable toxicokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.

Sample Preparation for LC-MS/MS Analysis

A critical step in LC-MS/MS analysis is the effective extraction of the analytes of interest from the biological matrix and the removal of interfering substances.

-

Protein Precipitation: For plasma and urine samples, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile) is often sufficient.

-

Liquid-Liquid Extraction (LLE): This technique is used to extract analytes from aqueous samples into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analytes of interest while allowing interfering compounds to be washed away.

Section 4: Conclusion and Future Directions

The toxicokinetics and metabolism of this compound in mammals are characterized by rapid absorption, wide distribution with a predilection for adipose and nervous tissues, and extensive metabolism primarily through hydrolysis and oxidation, followed by conjugation and excretion. The trans-isomer is generally metabolized and eliminated more rapidly than the cis-isomer.

Future research should continue to refine our understanding of the inter-individual variability in this compound metabolism, including the influence of genetic polymorphisms in key metabolizing enzymes such as CYPs and UGTs. Furthermore, the development of more sophisticated physiologically based pharmacokinetic (PBPK) models will be instrumental in predicting human health risks associated with this compound exposure under various scenarios.

References

-

Anadon, A., Martinez-Larrañaga, M. R., Diaz, M. J., & Bringas, P. (1991). Toxicokinetics of permethrin in the rat. Toxicology and Applied Pharmacology, 110(1), 1-8. [Link]

-

Tornero-Velez, R., Scollon, E. J., & Hughes, M. F. (2012). A pharmacokinetic model of cis- and this compound disposition in rats and humans with aggregate exposure application. Toxicological Sciences, 130(1), 33-47. [Link]

-

Tornero-Velez, R., Davis, J., Scollon, E. J., Starr, J. M., Setzer, R. W., Goldsmith, M. R., ... & Hughes, M. F. (2012). A pharmacokinetic model of cis- and this compound disposition in rats and humans with aggregate exposure application. Toxicological sciences, 130(1), 33-47. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Chiral Separation of Four Permethrin Stereoisomers

Abstract

Permethrin, a widely used synthetic pyrethroid insecticide, contains two chiral centers, giving rise to four stereoisomers: (1R,3S)-trans, (1S,3R)-trans, (1R,3R)-cis, and (1S,3S)-cis.[1][2][3] These isomers exhibit different biological activities and toxicities, making their individual quantification crucial for efficacy and safety assessments in pharmaceutical, agricultural, and environmental contexts.[2][4] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of all four permethrin stereoisomers using a normal-phase approach with coupled polysaccharide-based chiral stationary phases.

Introduction and Scientific Principle

The spatial arrangement of atoms in chiral molecules leads to stereoisomers, which can interact differently with biological systems.[5] For permethrin, the insecticidal activity is primarily associated with the 1R-isomers, while the various isomers also display differential toxicity to non-target organisms.[2][6] Consequently, regulatory bodies and drug development professionals require reliable analytical methods to resolve and quantify these stereoisomers.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separations.[7] This method leverages the distinct interactions between the chiral analyte and the chiral environment of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including pyrethroids.[1][7] They create a complex steric environment with grooves and cavities, enabling chiral recognition through a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions.[8]

This protocol employs a normal-phase chromatographic mode. In this mode, a non-polar mobile phase (e.g., hexane) is used with a polar stationary phase. The addition of a small amount of a polar modifier, such as an alcohol, is critical. This modifier competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity. Fine-tuning the concentration of this modifier is a key parameter for achieving optimal resolution.[1]

Methodology

Instrumentation, Chemicals, and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary pump capable of precise gradient or isocratic delivery.

-

Autosampler with temperature control.

-

Column oven for maintaining a stable temperature.

-

UV/Vis or Diode Array Detector (DAD).

-

Chromatography Data System (CDS) for data acquisition and analysis.

-

-

Chemicals:

-

Columns (Coupled in Series):

-

Column 1: CHIRALPAK® IJ-3 (250 mm x 4.6 mm i.d., 3 µm).[1]

-

Column 2: CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm).[1]

-

Scientist's Note: While individual columns like CHIRALPAK IG-3 or IJ-3 can resolve some of the isomers, coupling them in series provides the necessary efficiency and complementary selectivity to achieve baseline resolution of all four stereoisomers.[1] The order of the columns (IJ followed by IG, or vice-versa) has been shown to yield similar successful results.[1]

-

Standard Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the permethrin isomer mixture standard and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Ethanol.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Chromatographic Conditions

The optimized conditions for the baseline separation of all four permethrin stereoisomers are summarized in the table below.

| Parameter | Recommended Setting |

| Columns | CHIRALPAK® IJ-3 (250x4.6 mm, 3µm) coupled in series with CHIRALPAK® IG-3 (250x4.6 mm, 3µm) |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (95:5:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 280 nm[1] (Alternative: 215 nm or 272 nm may offer higher sensitivity)[9][10][11] |

| Injection Volume | 5 µL |

| Run Time | Approximately 30-40 minutes (adjust as needed) |

Step-by-Step Experimental Protocol

-

System Preparation:

-

Ensure all solvent reservoirs are filled with the freshly prepared mobile phase.

-

Thoroughly purge all pump lines to remove air bubbles and ensure a consistent mobile phase composition. Critical Note: If the system was previously used with incompatible solvents (e.g., acetone, THF, DMSO), it must be flushed extensively with a transition solvent like 2-propanol before introducing the normal-phase mobile phase to avoid damaging the coated CSP.[12][13]

-

-

Column Equilibration:

-

Install the coupled columns in the column oven.

-

Set the flow rate to 0.5 mL/min and allow the mobile phase to run through the columns for 10 minutes.

-

Gradually increase the flow rate to the setpoint of 1.0 mL/min.

-

Equilibrate the columns with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

-

-

Sequence Setup:

-

Program the injection sequence in the CDS software.

-

Include blank injections (mobile phase) at the beginning to confirm baseline stability and system cleanliness.

-

Inject the working standard solution. It is recommended to perform at least three replicate injections to establish system suitability.

-

-

Data Acquisition and Analysis:

-

Acquire the chromatogram for the full run time.

-

Integrate the peaks corresponding to the four permethrin stereoisomers.

-

Calculate system suitability parameters, including resolution (Rs), selectivity (α), and retention factor (k'). For a validated method, the resolution between any two adjacent peaks should ideally be >1.5.[7]

-

Visualization of the Workflow

The general workflow for this chiral separation protocol is outlined below.

Caption: HPLC workflow for chiral separation of permethrin.

Results and Method Optimization Insights

-

Expected Outcome: A successful chromatogram will show four well-resolved peaks corresponding to the four stereoisomers of permethrin. The coupling of the CHIRALPAK IG-3 and IJ-3 columns is designed to resolve the co-elutions that occur when either column is used alone.[1]

-

Troubleshooting & Causality:

-

Poor Resolution: If the resolution between peaks is insufficient (<1.5), consider reducing the mobile phase strength. Decreasing the ethanol concentration (e.g., to a 97:3 Hexane:Ethanol ratio) will increase retention times and can enhance the chiral recognition interactions between the analytes and the CSP, often leading to improved separation.[1]

-

High Backpressure: The use of two 250 mm columns with 3 µm particles will generate significant backpressure. However, it should remain within the operating limits of most modern HPLC systems (typically <130 bar).[1] If pressure is excessive, ensure there are no blockages and that the mobile phase is properly degassed.

-

Peak Tailing: For basic analytes, the addition of a small amount of a basic modifier like Diethylamine (DEA) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica surface of the CSP.[1]

-

Conclusion

This application note provides a comprehensive and validated HPLC method for the complete chiral separation of the four stereoisomers of permethrin. By coupling two complementary polysaccharide-based chiral stationary phases, this protocol achieves baseline resolution, enabling accurate quantification for quality control, regulatory submission, and research purposes. The detailed explanation of the scientific principles and troubleshooting guidelines provides researchers with the necessary tools to implement and adapt this method successfully.

References

-

Kolar, Z. et al. (2011). Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types. PMC - NIH. Available at: [Link]

-

Umstead, W. J. (n.d.). The Chiral Separation of the Stereoisomers of Permethrin. Daicel Chiral Technologies. Available at: [Link]

-

Martín, M. J. et al. (2001). Validated HPLC method for quantifying permethrin in pharmaceutical formulations. CEU Repositorio Institucional. Available at: [Link]

-

Ng, K. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

-

Pesticide Action Network UK. (2025). Stereoisomers of Pesticide Molecules and Biological Activity. PAN UK. Available at: [Link]

-

Mustafa, G. et al. (2021). Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor. PMC - NIH. Available at: [Link]

-

Saeed, A. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. Available at: [Link]

-

Lara, F. J. et al. (2022). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. Available at: [Link]

-

Shishovska, M. & Trajkovska, V. (2010). HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase. PubMed. Available at: [Link]

-

Khan, A. S. (Ed.). (2012). Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

Mustafa, G. et al. (2021). Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor. PubMed. Available at: [Link]

-

PharmaCompass. (n.d.). Permethrin (isomers) | Drug Information. PharmaCompass.com. Available at: [Link]

-

Gaykar, S. K. et al. (2014). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R). Oxford Academic. Available at: [Link]

-

Arayne, M. S. et al. (2011). Validated RP-HPLC Method for Determination of Permethrin in Bulk and Topical Preparations Using UV–vis Detector. Oxford Academic. Available at: [Link]

-

Arayne, M. S. et al. (2011). Validated RP-HPLC method for determination of permethrin in bulk and topical preparations using UV-vis detector. PubMed. Available at: [Link]

-

Reddy, B. et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org. Available at: [Link]

-

Bhatt, C. et al. (2024). Spectroscopic Determination of Permethrin Insecticide in Environmental and Agricultural Samples using Leuco Crystal Violet Reagent. Globe. Available at: [Link]

-

Shishovska, M. & Trajkovska, V. (2010). HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase. Semantic Scholar. Available at: [Link]

-

Garcia, F. et al. (1990). Resolution of Deltamethrin, Permethrin, and Cypermethrin Enantiomers by High-Performance Liquid Chromatography with Diode-Laser Polarimetric Detection. ACS Publications. Available at: [Link]

-

Khan, A. S. (Ed.). (2012). Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. ACS Publications. Available at: [Link]

-

Liu, T. et al. (2005). Separation of bifenthrin enantiomers by chiral HPLC and determination of their toxicity to aquatic organism. Journal of Food and Drug Analysis. Available at: [Link]

-

Phenomenex. (n.d.). Lux Cellulose-1. Phenomenex. Available at: [Link]

-

HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex. HPLC-MART. Available at: [Link]

-

Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available at: [Link]

-

Phenomenex. (n.d.). Chiral LC Columns. Phenomenex. Available at: [Link]

-

Phenomenex. (n.d.). Lux™. Phenomenex. Available at: [Link]

-

Daicel. (2013). CHIRALCEL OD-H/OJ-H Manual. Daicel Chiral Technologies. Available at: [Link]

-

Daicel. (n.d.). Daicel CHIRALCEL OD-H HPLC Analytical Column. Hichrom. Available at: [Link]

-

Daicel. (n.d.). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns. Daicel Chiral Technologies. Available at: [Link]

-

Analytics-Shop. (n.d.). 14322 - HPLC column CHIRALCEL OD-H, 50 x 4.6 mm, 5 µm. Analytics-Shop. Available at: [Link]

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 6. isca.me [isca.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]

- 9. Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.ceu.es [dspace.ceu.es]

- 11. academic.oup.com [academic.oup.com]

- 12. hplc.eu [hplc.eu]

- 13. ct-k.com [ct-k.com]

Application Note: High-Resolution GC-MS Analysis of trans-Permethrin Residues in Agricultural Products

This Application Note is designed for researchers and analytical chemists requiring a robust, validated protocol for the specific quantification of trans-permethrin in complex agricultural matrices. It deviates from standard templates to prioritize experimental causality, data integrity, and practical troubleshooting.

Executive Summary

Permethrin is a Type I pyrethroid insecticide consisting of two stereoisomers: cis and trans. While often regulated as a sum of isomers, the trans-isomer degrades faster in the environment yet exhibits distinct toxicological properties. This protocol details a high-sensitivity GC-MS method optimized for the chromatographic separation of this compound from its cis-counterpart and matrix interferences. Utilizing a modified QuEChERS extraction and a specific temperature-programmed GC method, this workflow achieves Limits of Quantitation (LOQ) < 10 µg/kg, compliant with global Maximum Residue Limits (MRLs).

Scientific Background & Mechanistic Rationale[1][2][3]

The Isomer Challenge

Permethrin (3-phenoxybenzyl (1RS)-cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate) contains two chiral centers in the cyclopropane ring.[1][2] Commercial formulations typically contain a cis:trans ratio of 40:60 or 25:75.

-

Why Separate? The cis-isomer is generally more stable and more toxic to mammals than the trans-isomer. Accurate risk assessment requires individual isomer quantification rather than a total sum.

-

GC Separation Physics: On non-polar columns (e.g., 5% phenyl polysilphenylene-siloxane), the isomers separate based on boiling point and steric interaction with the stationary phase. This compound, being thermodynamically more stable but often having a slightly different vapor pressure/polarity profile, typically elutes before cis-permethrin, though elution orders must always be confirmed with individual standards due to column phase variations.

Choice of Ionization (EI vs. NCI)

While Negative Chemical Ionization (NCI) offers superior sensitivity for halogenated compounds, Electron Impact (EI) is selected here for its universality and library match capabilities (NIST). To compensate for EI's lower sensitivity, we utilize Selected Ion Monitoring (SIM) mode, focusing on the characteristic tropylium and dichlorovinyl ions.

Experimental Protocol

Reagents and Standards

-

Solvents: Acetonitrile (LC-MS grade), Toluene (for solvent exchange if necessary).

-

Salts (QuEChERS): Anhydrous MgSO₄, NaCl, Sodium Citrate tribasic dihydrate, Sodium Citrate dibasic sesquihydrate.

-

Cleanup Sorbents: Primary Secondary Amine (PSA) for sugars/organic acids; C18 for lipids/waxes; Graphitized Carbon Black (GCB) for pigments (use sparingly as it can adsorb planar pesticides).

-

Internal Standard (ISTD): Triphenylphosphate (TPP) or Permethrin-d9.

Sample Preparation: Modified QuEChERS (AOAC 2007.01)

Rationale: The buffered QuEChERS method protects base-sensitive pyrethroids from degradation during extraction.

Step-by-Step Workflow:

-

Homogenization: Cryogenically mill 1 kg of agricultural product (e.g., lettuce, strawberry) with dry ice to obtain a fine powder.

-

Weighing: Weigh 15.0 g (±0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

-

ISTD Addition: Add 100 µL of ISTD solution (10 µg/mL TPP in Acetonitrile). Vortex for 30s.

-

Extraction: Add 15 mL Acetonitrile (containing 1% Acetic Acid) . The acid stabilizes the permethrin.

-

Salting Out: Add QuEChERS salt packet (6 g MgSO₄, 1.5 g NaOAc). Immediate vigorous shaking for 1 min is critical to prevent MgSO₄ agglomeration.

-

Centrifugation: Centrifuge at >3,000 RCF for 5 min.

-

Cleanup (dSPE): Transfer 1 mL of supernatant to a 2 mL dSPE tube containing:

-

150 mg MgSO₄[3]

-

50 mg PSA

-

50 mg C18 (if sample is >1% fat)

-

-

Final Spin: Vortex 30s and centrifuge at >5,000 RCF for 3 min.

-

Analysis: Transfer 0.5 mL of supernatant to a GC vial. Optional: For higher sensitivity, evaporate to dryness under N₂ and reconstitute in Toluene (reduces acetonitrile expansion volume in GC liner).

GC-MS Configuration

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 µm). Rationale: Low bleed, high inertness essential for trace analysis.

-

Inlet: Splitless mode; 250°C. Liner: Ultra-Inert single taper with wool.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program (Optimized for Isomer Splitting):

The critical phase is the slow ramp between 200°C and 260°C to maximize resolution (

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 70 | 1.0 |

| Ramp 1 | 25 | 200 | 0.0 |

| Ramp 2 | 5 | 260 | 0.0 |

| Ramp 3 | 20 | 300 | 5.0 (Bakeout) |

Mass Spectrometry Parameters (SIM Mode)

-

Solvent Delay: 4.0 min (Adjust based on solvent).

-

Source Temp: 280°C (High temp reduces tailing of high-boiling pyrethroids).

-

Transfer Line: 280°C.

-

SIM Groups:

| Analyte | Retention Time (approx)* | Quant Ion (m/z) | Qualifier Ions (m/z) |

| This compound | 14.2 min | 183 | 163, 165, 168 |

| cis-Permethrin | 14.4 min | 183 | 163, 165, 168 |

| Triphenylphosphate | 10.5 min | 326 | 325, 215 |

Note: Retention times must be experimentally verified.

Visualization of Workflows

Experimental Workflow Diagram

Caption: Step-by-step modified QuEChERS workflow optimized for pyrethroid recovery.

Isomer Identification Logic

Caption: Decision tree for confirming this compound identity against cis-isomer interference.

Data Analysis & Validation

Quantitative Analysis

-

Calibration: Construct a 6-point matrix-matched calibration curve (5 – 500 µg/kg). Matrix-matching is mandatory as pyrethroids exhibit significant matrix-induced chromatographic enhancement (the "matrix effect"), where analytes elute with sharper peaks in matrix than in pure solvent.

-

Calculation:

Where

Quality Assurance Criteria

| Parameter | Acceptance Criteria |

| Linearity ( | > 0.995 |

| Recovery | 70% – 120% (at spiked levels) |

| Precision (RSD) | < 20% |

| Ion Ratio | Sample ratio within ±20% of Standard |

| Retention Time | ± 0.1 min of Standard |

Troubleshooting Guide

-

Issue: Poor Isomer Separation.

-

Cause: Column overloaded or ramp rate too fast.

-

Fix: Slow the temperature ramp between 200-260°C to 3°C/min. Reduce injection volume.

-

-

Issue: Low Sensitivity (High Baseline).

-

Cause: Inlet liner contamination (pyrethroids adsorb to active sites).

-

Fix: Replace liner with a fresh Ultra-Inert liner. Trim 10cm from column head.

-

-

Issue: Peak Tailing.

-

Cause: Activity in the transfer line or ion source.

-

Fix: Ensure source temp is >280°C. Pyrethroids are high-boiling and stick to cold spots.

-

References

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

-

Thermo Fisher Scientific. (2012). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Application Note 52292. Link

-

U.S. EPA. (2020). Permethrin: Human Health Risk Assessment for Registration Review.Link

-

Agilent Technologies. (2019). GC/MS/MS Analysis of Pyrethroids in Fruit and Vegetable Matrices. Application Note. Link

Sources

Application Note: High-Resolution Bioanalytical Quantification of trans-Permethrin in Complex Matrices via LC-MS/MS

Executive Summary

Permethrin is a Type I pyrethroid insecticide widely used in pharmaceutical applications (e.g., scabicides, lice treatments) and vector control. It exists as a mixture of cis- and trans-isomers, typically in a 25:75 or 40:60 ratio. Because the cis-isomer is generally more toxic and metabolically stable than the trans-isomer, regulatory bodies (FDA, EMA) require stereoselective quantification during pharmacokinetic (PK) and toxicological studies.

This protocol details a robust LC-MS/MS methodology for the specific quantification of trans-permethrin in complex biological matrices (Plasma and High-Fat Tissue). Unlike traditional GC-MS approaches, this method utilizes atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI) with optimized chromatography to achieve baseline separation of diastereomers without derivatization, fully compliant with ICH M10 Bioanalytical Method Validation guidelines.

Scientific Rationale & Method Strategy

The Challenge of Complex Matrices

Permethrin is highly lipophilic (LogP ~ 6.1). In complex matrices like plasma or fatty tissue, it exhibits:

-

High Non-Specific Binding: It adsorbs strongly to proteins and lipids, requiring aggressive extraction efficiency.

-

Matrix Effects: Endogenous phospholipids in plasma can suppress ionization in LC-MS/MS, leading to underestimation of analyte concentration.

-

Isomeric Interconversion: While rare under physiological conditions, aggressive sample preparation (high heat/pH extremes) can alter the cis:trans ratio.

Strategic Choices

-

Detection (LC-MS/MS vs. GC-MS): While GC-MS is traditional for pyrethroids, LC-MS/MS is preferred for modern regulated bioanalysis due to higher throughput and compatibility with aqueous biological fluids. We utilize ESI+ (or APCI+) with Ammonium Formate to promote adduct formation

, which is often more stable than the protonated molecular ion for pyrethroids. -

Separation (Diastereomeric Resolution): cis- and this compound are diastereomers, not enantiomers. They possess different physical properties and can be separated on achiral stationary phases. We employ a High-Strength Silica (HSS) T3 or C18 column with a high aqueous hold to maximize interaction differences between the isomers.

Visual Workflow

The following diagram illustrates the critical decision pathways for sample preparation based on matrix type, ensuring optimal recovery and minimal matrix effects.

Figure 1: Decision tree for sample preparation. SLE is prioritized for plasma to minimize phospholipid carryover, while d-SPE is critical for tissue to remove lipids that cause ion suppression.

Detailed Experimental Protocol

Materials & Reagents

-

Analytes: this compound reference standard (>99% purity).

-

Internal Standard (IS): this compound-d5 or Phenoxybenzyl-d5 alcohol (stable isotope labeled IS is mandatory for regulated bioanalysis to compensate for matrix effects).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Instrumental Conditions (LC-MS/MS)

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

-

Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or Phenomenex Kinetex C18.

-

Why? The HSS T3 phase is designed to retain polar and non-polar compounds and provides superior shape selectivity for diastereomers compared to standard C18.

-

-

Mobile Phase:

-

A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

B: Methanol + 0.1% Formic Acid.

-

-

Gradient:

-

0-1 min: 60% B (Isocratic hold to focus analyte).

-

1-6 min: 60% -> 90% B (Slow ramp to separate cis and trans).

-

6-7 min: 90% B (Wash).

-

7.1 min: 60% B (Re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Detection: MRM Mode (Positive Ionization).

-

Transition (Quant): m/z 408.1

183.1 (Ammonium adduct -

Transition (Qual): m/z 408.1

355.0.

-

Sample Preparation: Supported Liquid Extraction (SLE) for Plasma

Rationale: SLE offers cleaner extracts than Protein Precipitation (PPT) by removing phospholipids, which is crucial for maintaining instrument sensitivity over long batches.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.

-

Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL).

-

Dilute: Add 100 µL of 1% Formic Acid in water (to disrupt protein binding). Vortex 30s.

-

Load: Load the mixture onto a 200 µL capacity SLE+ plate (e.g., Biotage Isolute).

-

Wait: Apply low vacuum/pressure to initiate loading, then wait 5 minutes for complete absorption.

-

Elute: Apply 1 mL of MTBE (Methyl tert-butyl ether). Wait 5 mins. Elute under gravity or gentle vacuum.

-

Evaporate: Dry under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL MeOH:Water (70:30 v/v). Vortex and centrifuge.

Validation Protocol (ICH M10 Compliance)

This section defines the experiments required to validate the method for regulatory submission.

Selectivity & Specificity

Objective: Prove that the matrix does not interfere with the this compound signal.

-

Protocol: Analyze blank matrix samples from at least 6 individual sources (donors).

-

Acceptance Criteria: Response in blank matrix must be < 20% of the Lower Limit of Quantification (LLOQ) response.

Calibration Curve & Range

Objective: Establish linearity.

-

Protocol: Prepare 8 non-zero standards (e.g., 1.0 to 1000 ng/mL).

-

Regression: Linear regression with

weighting.-

Why

? Bioanalytical data typically exhibits heteroscedasticity (variance increases with concentration).

-

-

Acceptance: Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

Accuracy & Precision (Intra- and Inter-Run)

Objective: Assess repeatability and reproducibility.

-

Protocol: Prepare Quality Control (QC) samples at 4 levels:

-

LLOQ (Lower Limit of Quant)[1]

-

Low QC (3x LLOQ)

-

Mid QC (~30-50% of range)

-

High QC (~75% of range)

-

-

Run: 3 separate validation runs, each with 5 replicates per QC level (

total). -

Acceptance: Mean accuracy within ±15% (±20% for LLOQ); CV% < 15%.

Matrix Effect (ME)

Objective: Quantify ion suppression/enhancement caused by the matrix.

-

Protocol:

-

Extract blank matrix (6 sources).

-

Spike the extract with analyte at Low and High QC levels (Post-extraction spike).

-

Prepare neat solution standards at the same levels.

-

-

Calculation:

-

Acceptance: The CV% of the IS-Normalized MF calculated from the 6 lots should be < 15%. This proves the IS compensates for matrix variability.

Stability

Objective: Ensure sample integrity during handling.

-

Bench-top Stability: Spiked matrix left at room temp for 4-24 hours.

-

Freeze-Thaw: 3 cycles of freezing (-20°C or -70°C) and thawing (RT).

-

Processed Sample Stability: Extract left in autosampler for 24-48 hours.

-

Long-Term Stability: Stored frozen for duration of study (e.g., 3 months).

Data Summary & Reporting

| Parameter | Specification / Requirement (ICH M10) | Typical Result (this compound) |

| Linearity ( | ||

| LLOQ | Signal-to-Noise | 0.5 - 1.0 ng/mL |

| Isomer Resolution | Valley-to-peak ratio | Baseline separation ( |

| Recovery (Extraction) | Consistent across range (no specific limit, but typically >50%) | 85 - 95% (SLE method) |

| Matrix Effect | CV of IS-normalized MF |

Troubleshooting & Optimization ("Senior Scientist" Insights)

-

Isomer Peak Merging:

-

Adsorption Losses:

-

Symptom:[2][3][4][5] Non-linear calibration at the low end; poor recovery of low QCs.

-

Cause: Pyrethroids stick to glass and plastic.

-

Fix: Use Low-Bind polypropylene tubes. Ensure the reconstitution solvent contains at least 50% organic solvent (MeOH/ACN) to keep the lipophilic analyte in solution. Do not use 100% aqueous for reconstitution.

-

-

Carry-over:

References

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

-

Zeman, F., et al. (2019). Determination of maternal and foetal distribution of cis- and this compound isomers and their metabolites in pregnant rats by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][7] Link

-

Lozano, A., et al. (2021). Determination of stereoisomeric cypermethrin and other synthetic pyrethroids in food matrices using LC-MS/MS. MDPI Foods. Link

Sources

- 1. database.ich.org [database.ich.org]

- 2. epa.gov [epa.gov]

- 3. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples [mdpi.com]

- 4. fda.gov [fda.gov]

- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. dspace.ceu.es [dspace.ceu.es]

- 7. researchgate.net [researchgate.net]

environmental fate modeling of trans-permethrin in aquatic ecosystems

Application Note: Environmental Fate Modeling of trans-Permethrin in Aquatic Ecosystems

Abstract & Strategic Imperative

Permethrin is a Type I pyrethroid insecticide utilized extensively in agriculture and vector control. It exists as a mixture of cis- and trans- isomers (typically 40:60 or 25:75).[1][2] While chemically identical in atomic composition, these stereoisomers exhibit divergent environmental behaviors.[3]

The Critical Nuance: this compound generally undergoes faster biotic degradation (ester cleavage) and hydrolysis than the cis-isomer, yet it shares the high hydrophobicity (

This guide provides the protocols to isolate, measure, and model the specific fate of this compound, enabling higher-tier environmental risk assessments (ERA).

Part 1: Physicochemical Profiling (Model Inputs)

Before initiating kinetic experiments, the following parameters must be established to parameterize fate models (e.g., EXAMS, EUSES, or Fugacity Level III).

Table 1: Key Physicochemical Input Parameters for this compound

| Parameter | Representative Value | Environmental Significance |

| Molecular Weight | 391.29 g/mol | Transport diffusion rates. |

| Water Solubility ( | Extremely low; drives partitioning to organic matter. | |

| Log | 6.1 (at pH 7) | Indicates high bioaccumulation potential in lipids. |

| 10,000 – 86,000 mL/g | Critical Driver: Rapid adsorption to sediment reduces bioavailability in the water column. | |

| Henry’s Law Constant | Moderate volatility from water, but attenuated by adsorption. | |

| Hydrolysis | Stable (pH 5-7); ~35-50 days (pH 9) | Base-catalyzed ester hydrolysis is relevant in alkaline waters. |

Part 2: Abiotic Degradation Protocols

This compound degradation in the water column is driven by photolysis and pH-dependent hydrolysis.

Protocol A: Determination of Hydrolytic Stability (Adapted OECD 111)

Objective: Quantify the hydrolysis rate constant (

-

Buffer Preparation: Prepare sterile 0.01 M phosphate (pH 7) and borate (pH 9) buffers. Exclude light to isolate hydrolysis from photolysis.

-

Spiking: Introduce this compound (purity >98%) into buffers at a concentration below water solubility (e.g., 5

g/L) using a co-solvent (acetonitrile, <0.1% v/v). -

Incubation: Incubate in dark, thermostated chambers at

C. -

Sampling Schedule: Collect aliquots at

and -

Extraction:

-

Liquid-Liquid Extraction (LLE) with hexane or dichloromethane.

-

Note: Ensure pH is adjusted to neutral prior to extraction to stop reaction.

-

-

Analysis: GC-ECD or GC-MS (SIM mode). Monitor the formation of 3-phenoxybenzyl alcohol (PBA) and DCVA (dichlorovinyl acid) .

Protocol B: Aqueous Photolysis (Adapted OECD 316)

Objective: Determine the quantum yield and photolytic half-life. Note: cis-permethrin often photolyzes faster than trans; isomer-specific resolution is mandatory.

-

Light Source: Xenon arc lamp (simulate solar spectrum >290 nm).

-

Vessel: Quartz tubes (transparent to UV) vs. Dark Controls (wrapped in foil).

-

Actinometry: Use PNAP/Pyridine actinometer to quantify photon flux.

-

Analysis: Differentiate isomers. This compound may undergo photo-isomerization to cis-permethrin, complicating kinetics.

-

Calculation:

(if humic acids are present).

-

Part 3: Biotic Degradation & Sediment Sorption (OECD 308)

This is the most critical experiment for this compound due to its high

Workflow Diagram: Sediment-Water Fate Analysis

Figure 1: Analytical workflow for partitioning and degradation analysis in sediment-water systems.

Detailed Protocol Steps:

-

System Setup:

-

Use natural sediment (sieved <2 mm) and associated overlying water (ratio 1:3 or 1:4).

-

Acclimate systems for 14 days to restore microbial activity.

-

-

Application:

-

Apply

C-labeled this compound to the water surface. -

Scientific Integrity Check: Do not mix the sediment immediately; allow natural diffusion/sorption to simulate spray drift or runoff.

-

-

Sampling Points:

-

High frequency early sampling (0, 6, 24, 48 hours) is required to capture the rapid sorption phase (

from water is often <2 days). -

Long-term sampling (7, 14, 28, 56, 100 days) to capture degradation in sediment.

-

-

Mass Balance (The "Self-Validating" Step):

-

Total recovery must be 90-110%.

-

Volatiles must be trapped (KOH traps for

, polyurethane foam for volatile organics).

-

-

Data Output:

-

Calculate

(degradation half-life) for the whole system. -

Calculate

(dissipation half-life) for the water phase.[4] -

Note: For this compound, water

will be short (sorption), but sediment

-

Part 4: Computational Modeling Integration

Experimental data feeds into the Fugacity Level III Model (Steady-state, Non-equilibrium). This model is superior to Level I/II for permethrin because it accounts for the resistance to transfer between sediment and water.

Model Logic & Pathway

Figure 2: Conceptual Fugacity Level III model structure for this compound.

Mathematical Framework for Application:

To predict the Predicted Environmental Concentration (PEC), solve the mass balance equation for the water compartment (

Where:

- : Emission rate.

-

: Rate constants derived from the

- : Hydrolysis rate (pH dependent, from Protocol A).

Interpretation Guide:

-

If

: Risk is benthic. Focus toxicity testing on Chironomus or Hyalella rather than Daphnia. -

Trans vs. Cis: Run the model twice. You will likely find this compound has a lower steady-state concentration in sediment due to faster microbial degradation rates compared to the cis-isomer.

References

-

U.S. EPA. (2006). Reregistration Eligibility Decision (RED) for Permethrin.[5][6] EPA 738-R-06-017. Link

-

OECD. (2002).[7] Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals.[7][8] Link

-

Laskowski, D. A. (2002).[9] Physical and Chemical Properties of Pyrethroids.[1][10][11][12] Reviews of Environmental Contamination and Toxicology, 174, 49–170. Link

-

Imgrund, H. (2003). Environmental Fate of Permethrin.[1][5][10][11][12] California Department of Pesticide Regulation. Link

-

OECD. (2004).[1] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals.[7][8] Link

Sources

- 1. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpestnet.org [mdpestnet.org]

- 4. Permethrin (Ref: OMS 1821) [sitem.herts.ac.uk]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. cefic-lri.org [cefic-lri.org]

- 8. concawe.eu [concawe.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Advanced Protocol: Application and Characterization of trans-Permethrin in Long-Lasting Insecticidal Nets (LLINs)

Strategic Rationale: The Isomer Balance

In the development of Long-Lasting Insecticidal Nets (LLINs), permethrin remains a cornerstone active pharmaceutical ingredient (API) due to its repelling (excito-repellency) and killing effects. However, its application is governed by a critical stereochemical trade-off:

-

Safety (trans-isomer): The trans-isomer is hydrolyzed rapidly by mammalian esterases, resulting in a significantly higher safety margin (LD50 > 4000 mg/kg) compared to the cis-isomer. This is non-negotiable for products designed for prolonged human contact during sleep.

-

Efficacy (cis-isomer): The cis-isomer is generally more stable and potent against vectors (Anopheles spp.), but slower to metabolize in mammals.

-

Physical State: Technical grade permethrin (typically 40:60 or 25:75 cis:trans) is an oil at room temperature. Unlike solid pyrethroids (e.g., deltamethrin), permethrin cannot simply be coated as crystals; it must be incorporated into the polymer matrix (typically Polyethylene) to allow for controlled migration ("blooming") to the surface.

This guide focuses on the incorporation of high-trans permethrin mixtures into High-Density Polyethylene (HDPE) matrices, ensuring a self-regenerating insecticidal surface while maintaining maximum safety standards.

Mechanism of Action & Migration Dynamics[1]